1-(3-Bromo-4-(methylthio)phenyl)ethanone

Thiochromenone synthesis Cu-catalyzed cyclization Regiochemistry

1-(3-Bromo-4-(methylthio)phenyl)ethanone (CAS 79324-78-0) is a brominated aromatic ketone belonging to the substituted acetophenone family, with the molecular formula C9H9BrOS and a molecular weight of 245.14 g·mol⁻¹. It features a bromine atom at the 3‑position and a methylthio (–SCH₃) substituent at the 4‑position of the phenyl ring relative to the acetyl group, yielding an ortho‑bromo‑methylthio arrangement.

Molecular Formula C9H9BrOS
Molecular Weight 245.14 g/mol
CAS No. 79324-78-0
Cat. No. B7869431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-(methylthio)phenyl)ethanone
CAS79324-78-0
Molecular FormulaC9H9BrOS
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)SC)Br
InChIInChI=1S/C9H9BrOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
InChIKeyCBTKWQDQVWVZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-(methylthio)phenyl)ethanone (CAS 79324-78-0) – Structural Identity and Core Physicochemical Baseline for Procurement Evaluation


1-(3-Bromo-4-(methylthio)phenyl)ethanone (CAS 79324-78-0) is a brominated aromatic ketone belonging to the substituted acetophenone family, with the molecular formula C9H9BrOS and a molecular weight of 245.14 g·mol⁻¹ [1]. It features a bromine atom at the 3‑position and a methylthio (–SCH₃) substituent at the 4‑position of the phenyl ring relative to the acetyl group, yielding an ortho‑bromo‑methylthio arrangement [1][2]. This substitution pattern provides dual synthetic handles: an aryl bromide amenable to cross‑coupling chemistry and a thioether that can be selectively oxidized to sulfoxide or sulfone, or participate in nucleophilic substitution [2]. The compound is typically supplied at ≥95% purity by commercial vendors and is catalogued as a research‑grade building block [2].

Why Generic Substitution Fails: 1-(3-Bromo-4-(methylthio)phenyl)ethanone Cannot Be Replaced by Simple Analogs Without Losing Key Synthetic Capabilities


The regiochemical relationship between the bromine and methylthio groups in 1-(3-bromo-4-(methylthio)phenyl)ethanone is not replicated by any single closely related acetophenone derivative, and this specific ortho topology is the structural prerequisite for accessing certain sulfur‑containing heterocyclic scaffolds such as 4H‑thiochromen‑4‑ones via copper‑catalyzed cyclization with β‑oxodithioesters [1]. Swapping to the non‑brominated parent 4‑(methylthio)acetophenone eliminates the aryl halide handle required for cross‑coupling, while replacement with the α‑bromo isomer 2‑bromo‑1‑(4‑(methylthio)phenyl)ethanone shifts reactivity toward alkylation rather than metal‑catalyzed C–C bond formation [2]. The concurrent presence of a C–Br bond and an oxidizable thioether in a defined ortho relationship makes this compound uniquely suited for sequential orthogonal transformations that in‑class alternatives cannot support.

Quantitative Differentiation Evidence for 1-(3-Bromo-4-(methylthio)phenyl)ethanone – Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons Against the Closest Analogs


Ortho‑Bromo‑Methylthio Topology Enables Cu‑Catalyzed Thiochromenone Cyclization Inaccessible to Meta or Para Isomers

The ortho relationship between the bromine (C‑3) and methylthio (C‑4) substituents on the phenyl ring is the structural prerequisite for copper‑catalyzed cyclization with β‑oxodithioesters to form 4H‑thiochromen‑4‑one derivatives, a pharmacologically relevant sulfur‑heterocyclic scaffold [1]. The 1‑(4‑(methylthio)phenyl)ethanone (CAS 1778‑09‑2) and hypothetical 1‑(4‑bromo‑3‑(methylthio)phenyl)ethanone analogs, which lack this specific ortho topology, cannot undergo the same cyclization pathway, effectively excluding them from this synthetic application [1].

Thiochromenone synthesis Cu-catalyzed cyclization Regiochemistry

Aryl Bromide vs. α‑Bromo Ketone Reactivity Dichotomy – 1‑(3‑Bromo‑4‑(methylthio)phenyl)ethanone Is a Cross‑Coupling Handle, Not an Alkylating Agent

The bromine atom in the target compound resides on the aromatic ring, making it suitable for palladium‑ or copper‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.), whereas its closest structural isomer, 2‑bromo‑1‑(4‑(methylthio)phenyl)ethanone (CAS 42445‑46‑5), carries the bromine on the α‑carbon of the acetyl group, classifying it as an α‑haloketone alkylating agent [1]. The α‑bromo isomer is documented to inhibit acetylcholinesterase (Kd = 1.97 × 10⁴ nM against VX‑inhibited human erythrocyte AChE) and to act as a covalent protein tyrosine phosphatase inhibitor via active‑site cysteine alkylation [1], whereas the target aryl bromide does not function as an alkylating electrophile [2].

Cross-coupling Alkylation Reactivity differentiation

Lipophilicity (XLogP3) Enhancement of ~0.7 Log Units Over the Non‑Brominated Parent – Implications for Membrane Permeability and Biological Screening

The calculated partition coefficient (XLogP3) of 1‑(3‑bromo‑4‑(methylthio)phenyl)ethanone is 2.8, compared to approximately 2.1 for the non‑brominated parent 4‑(methylthio)acetophenone (CAS 1778‑09‑2, C9H10OS) [1]. This ΔXLogP3 of ~0.7 units reflects the lipophilicity contribution of the aromatic bromine substituent, which can enhance passive membrane permeability in cell‑based assays and influence compound distribution in biological systems [1].

Lipophilicity XLogP3 Membrane permeability

C–Br vs. C–Cl Bond Dissociation Energy Differential – Faster Oxidative Addition in Cross‑Coupling Compared to the Chloro Analog

The carbon–bromine bond dissociation energy (BDE) is approximately 71 kcal·mol⁻¹, significantly lower than the ~83 kcal·mol⁻¹ for the carbon–chlorine bond in the direct chloro analog 1‑(3‑chloro‑4‑(methylthio)phenyl)ethanone (CAS 32467‑66‑6) [1]. This 12 kcal·mol⁻¹ difference translates into faster oxidative addition with Pd(0) catalysts, making the bromo compound a more efficient substrate for Suzuki, Heck, and Buchwald–Hartwig cross‑coupling reactions under milder conditions [1].

Bond dissociation energy Cross-coupling reactivity Halogen comparison

Molecular Weight Differentiation from Fluoro and Non‑Halogenated Analogs – Procurement Specification for Purity and Physical Form Assessment

The molecular weight of 1‑(3‑bromo‑4‑(methylthio)phenyl)ethanone (245.14 g·mol⁻¹) is 28.1 g·mol⁻¹ higher than that of 1‑(3‑bromo‑4‑fluorophenyl)ethanone (CAS 1007‑15‑4, MW 217.04 g·mol⁻¹) and 78.9 g·mol⁻¹ higher than that of 4‑(methylthio)acetophenone (CAS 1778‑09‑2, MW 166.24 g·mol⁻¹) [1]. The fluoro analog has a well‑defined melting point of 57 °C and a boiling point of 230 °C [1], whereas the target compound’s melting point is less consistently reported across vendor datasheets, typically described as a low‑melting solid or oil depending on purity . This variability in reported physical form underscores the need for batch‑specific characterization when procuring the bromo‑methylthio compound.

Molecular weight Physical properties Procurement specification

Optimal Scientific and Industrial Application Scenarios for 1-(3-Bromo-4-(methylthio)phenyl)ethanone – Derived from Quantitative Differentiation Evidence


Medicinal Chemistry – Synthesis of 4H‑Thiochromen‑4‑one Libraries for Anticancer and Antimicrobial Screening

The ortho relationship between bromine and methylthio makes 1‑(3‑bromo‑4‑(methylthio)phenyl)ethanone an ideal substrate for copper‑catalyzed cyclization with β‑oxodithioesters to generate 4H‑thiochromen‑4‑one derivatives, a scaffold with reported anticancer, anti‑HIV, and antimicrobial activities [1]. Non‑ortho regioisomers or non‑brominated analogs cannot access this cyclization pathway, making this compound the necessary building block for thiochromenone‑focused medicinal chemistry programs [1].

Synthetic Methodology – Sequential Orthogonal Functionalization via Aryl Cross‑Coupling Followed by Sulfur Oxidation

The aryl bromide in 1‑(3‑bromo‑4‑(methylthio)phenyl)ethanone permits palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) under mild conditions, while the methylthio group can be subsequently oxidized to sulfoxide or sulfone to modulate electronic properties or introduce additional binding interactions [2][3]. This orthogonal reactivity is not available in the α‑bromo isomer (which acts as an alkylating agent) or the fluoro analog (which lacks the oxidizable thioether), providing a distinct synthetic advantage for complex molecule construction [2].

Agrochemical Research – Precursor for Sulfur‑Containing Pesticide and Herbicide Candidates

The methylthio group is a known precursor to sulfoxide and sulfone bioisosteres commonly found in agrochemical active ingredients. 1‑(3‑Bromo‑4‑(methylthio)phenyl)ethanone offers the advantage of a higher lipophilicity (XLogP3 = 2.8) compared to the non‑brominated parent (XLogP3 ≈ 2.1), which may improve cuticular penetration in pesticide design [3]. Its aryl bromide handle also allows late‑stage diversification to explore structure–activity relationships in agrochemical lead optimization [2].

Chemical Procurement – Specification of ≥95% Purity with Batch‑Specific Characterization for Reproducible Research

Unlike the well‑characterized fluoro analog (CAS 1007‑15‑4, mp 57 °C) or the non‑brominated parent (CAS 1778‑09‑2, mp 80–82 °C), the target compound lacks a consistently reported melting point across vendor datasheets, with physical form described as a low‑melting solid or oil [4][5]. Researchers should specify ≥95% purity (as supplied by Enamine and LeYan) and request batch‑specific NMR and HPLC characterization data to ensure reproducible reactivity, particularly for cross‑coupling reactions where trace impurities can poison palladium catalysts [4].

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